2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Description
2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, as well as a methoxypyrimidinyl group attached to the sulfonamide moiety. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O3S/c1-19-8-5-14-11(15-6-8)16-20(17,18)10-3-2-7(13)4-9(10)12/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZAVUIARQQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to a series of reactions, including reduction and sulfonation, to yield the final product. The reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Sulfonation Reactions:
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid.
Reduction: Hydrogen gas and palladium catalyst.
Sulfonation: Sulfonyl chlorides and base.
Major Products Formed
The major product formed from these reactions is this compound, with potential by-products including various isomers and partially reacted intermediates.
Scientific Research Applications
2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing enzyme inhibitors, particularly targeting carbonic anhydrase IX, which is implicated in cancer.
Biological Research: The compound is studied for its antimicrobial properties and potential as an anticancer agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance within cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-5-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
Saflufenacil: A structurally similar herbicide that also contains a chloro and fluoro substituent on the benzene ring.
Uniqueness
2-chloro-4-fluoro-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the methoxypyrimidinyl group. This structural uniqueness contributes to its specific biological activity and potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
